3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₅N₇O₈ and its molecular weight is 491.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Therapy with AZT Prodrugs
The significance of 3'-Azido-3'-deoxythymidine (AZT) in the treatment of HIV/AIDS cannot be overstated. As the first compound approved for this purpose, AZT remains a critical component of treatment regimes despite its toxicity. Research has focused on the design of AZT prodrugs based on phosphonate derivatives to mitigate these toxic effects while retaining or enhancing antiviral efficacy. One such prodrug, AZT 5′-H-phosphonate (phosphazide, Nikavir®), has been approved in the Russian Federation for the prevention and treatment of HIV infection. The development of these prodrugs has significantly contributed to our understanding and treatment of HIV/AIDS, offering new avenues for therapy with decreased toxicity and improved patient outcomes (Khandazhinskaya, Matyugina, & Shirokova, 2010).
Synthesis and Medicinal Application of Pyrimidine Derivatives
The synthesis and application of pyrimidine derivatives in medicine, particularly in the creation of antiviral and anticancer agents, have been a significant area of research. Pyrimidine scaffolds, such as those found in the compound of interest, serve as key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of hybrid catalysts for the synthesis of pyrimidines demonstrates the versatility and potential of these compounds in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).
Mechanistic Insights and Drug Development
Understanding the mechanistic consequences of modifications on nucleotide analogues, such as fluorine substitution, has been crucial in developing more effective antiviral therapies. These studies have provided insights into how small modifications can significantly impact the antiviral activity and toxicity of nucleotide analogues, leading to the development of compounds with enhanced efficacy against HIV-1. Such research underlines the importance of detailed mechanistic understanding in the rational design of new therapeutic agents (Ray et al., 2003).
Mechanism of Action
Target of Action
Zidovudine impurity G, also known as Zidovudine, primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target within the virus is the reverse transcriptase enzyme , which is crucial for the replication of the virus.
Mode of Action
Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) . It is phosphorylated to active metabolites that compete for incorporation into viral DNA . These metabolites inhibit the HIV reverse transcriptase enzyme competitively and act as a chain terminator of DNA synthesis . This means that once the metabolites are incorporated into the viral DNA, they prevent the addition of further nucleotides, thus terminating the DNA chain and preventing the replication of the virus .
Biochemical Pathways
Zidovudine is incorporated into the viral DNA, blocking the uptake of thymidine into the retroviral DNA . This prevents the formation of phosphodiester linkages needed for the completion of nucleic acid chains . The triphosphate form of Zidovudine is the active form of the drug . It competes well with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase and also functions as an alternative substrate .
Pharmacokinetics
Zidovudine is absorbed completely following oral administration, and its systemic availability is around 75% . It is metabolized in the liver and excreted through the kidneys and bile duct . The elimination half-life of Zidovudine is between 0.5 to 3 hours .
Result of Action
The result of Zidovudine’s action is the inhibition of HIV replication, which improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .
Action Environment
The action of Zidovudine can be influenced by environmental factors. For instance, under hydrolytic and photolytic conditions, Zidovudine can degrade into potentially toxic products . Therefore, the storage and handling conditions of the drug can significantly impact its efficacy and safety.
properties
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O8/c1-9-5-25(19(32)22-17(9)30)16-4-12(14(8-29)35-16)27-18(31)10(2)6-26(20(27)33)15-3-11(23-24-21)13(7-28)34-15/h5-6,11-16,28-29H,3-4,7-8H2,1-2H3,(H,22,30,32)/t11-,12-,13+,14+,15+,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSHPJRCRHGLRP-KPRKPIBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=O)C(=CN(C3=O)C4CC(C(O4)CO)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=O)C(=CN(C3=O)[C@H]4C[C@@H]([C@H](O4)CO)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148665-49-0 |
Source
|
Record name | Zidovudine impurity G [USP-MC] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148665490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-(3-(3-AZIDO-2,3-DIDEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-3,6-DIHYDRO-5-METHYL-2,6-DIOXO-1(2H)-PYRIMIDINYL)-3'-DEOXYTHYMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF6985DLTU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.